![molecular formula C19H18BrClN2O3 B2861086 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-morpholin-4-ylacetamide CAS No. 313268-66-5](/img/structure/B2861086.png)
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-morpholin-4-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-morpholin-4-ylacetamide” is a chemical compound with the molecular formula C15H10BrCl2NO2 . It has a molecular weight of 387.06 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H10BrCl2NO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20) . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, chlorine, and amide functional groups.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 575.3±50.0 °C . It has a density of 1.611 . The compound’s pKa, a measure of its acidity, is predicted to be 11.29±0.70 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Antituberculosis and Antimicrobial Studies : Compounds with morpholinoacetamide derivatives have been synthesized and evaluated for their biological activities, including antituberculosis and antimicrobial effects. For instance, derivatives like N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(furan-2-yl-methyl)-2-morpholinoacetamide have shown in vitro antituberculosis activities, highlighting their potential as therapeutic agents (Bai et al., 2011). Similarly, other studies have synthesized series of morpholinoacetamide derivatives to test their antimicrobial activity against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Idhayadhulla et al., 2014).
Molecular Conformations and Supramolecular Assembly
- Structural Analyses : Research on halogenated N,2-diarylacetamides, which share some structural features with N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-morpholin-4-ylacetamide, focuses on their molecular conformations and supramolecular assembly. These studies provide detailed insights into the molecular geometry, hydrogen bonding, and crystal packing of such compounds, which are crucial for understanding their chemical behavior and potential for forming supramolecular structures (Nayak et al., 2014).
Antifungal and Anticonvulsant Agents
- Pharmacological Activities : The synthesis and evaluation of 2-substituted 1,3,4-oxadiazole compounds, including morpholinoacetamide derivatives, for their antimicrobial and hemolytic activities showcase the potential of these compounds as antifungal agents. Some derivatives demonstrated significant activity against selected microbial species, offering a basis for further pharmacological studies and drug development (Gul et al., 2017). Additionally, benzothiazole derivatives containing acetamido pharmacophores have been explored for their anticonvulsant properties, indicating the diverse therapeutic potential of such compounds (Amir et al., 2012).
Corrosion Inhibition
- Industrial Applications : Research on N-[morpholin-4-yl(phenyl)methyl]acetamide as a corrosion inhibitor for mild steel in hydrochloric acid medium demonstrates the utility of morpholinoacetamide derivatives in industrial applications, particularly for protecting metals against corrosion. The study investigates the inhibiting effect, adsorption behavior, and efficacy of such compounds in detail, offering valuable insights for developing new corrosion inhibitors (Nasser & Sathiq, 2016).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion or irritation and may be harmful if swallowed . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN2O3/c20-13-5-6-17(22-18(24)12-23-7-9-26-10-8-23)15(11-13)19(25)14-3-1-2-4-16(14)21/h1-6,11H,7-10,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHRCTBRZIHLJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-morpholin-4-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

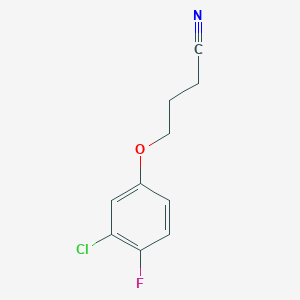
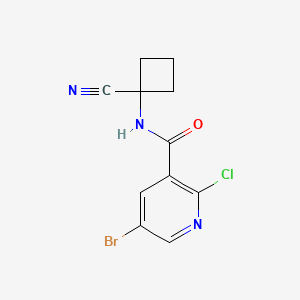
![N-cyclopropyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B2861005.png)

![N-(3-chlorophenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2861007.png)
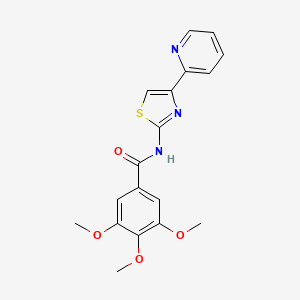
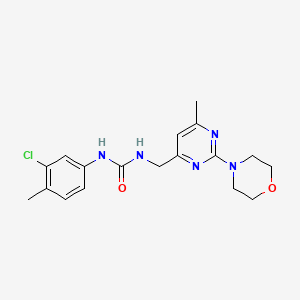
![1-(3-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2861012.png)
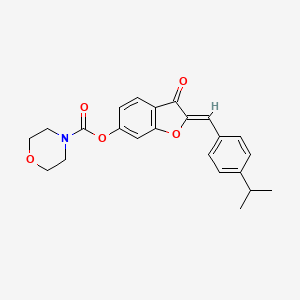
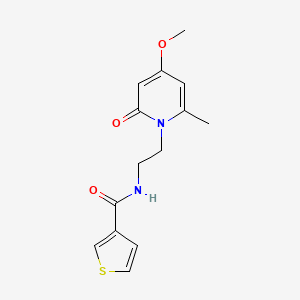

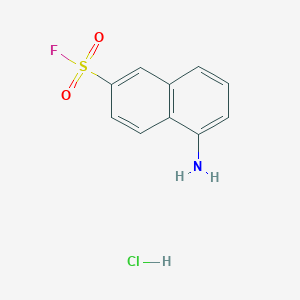
![N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2861021.png)
![6-(4,6-Dioxo-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2861024.png)